An In-Depth Technical Guide to the Chemical Properties of Methyl 1-oxo-1H-isochromene-4-carboxylate
An In-Depth Technical Guide to the Chemical Properties of Methyl 1-oxo-1H-isochromene-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Isochromene Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The isochromene nucleus, and its oxidized counterpart, the isocoumarin (1-oxo-1H-isochromene), represent a class of heterocyclic compounds of significant interest in the field of drug discovery.[1][2][3][4][5] These scaffolds are prevalent in a variety of natural products and have been shown to exhibit a broad spectrum of biological activities, including antimicrobial, cytotoxic, anti-inflammatory, and antiallergic properties.[3][6] The inherent reactivity of the lactone functionality, coupled with the diverse substitution patterns possible on the aromatic and heterocyclic rings, makes isocoumarins attractive starting points for the synthesis of novel therapeutic agents.[7] This guide focuses on a specific, yet underexplored, member of this family: methyl 1-oxo-1H-isochromene-4-carboxylate. Due to the limited direct literature on this exact molecule, this document will serve as a comprehensive technical guide by leveraging established knowledge of closely related isocoumarin analogues to predict and propose its chemical properties, synthesis, and potential applications.
Molecular Structure and Physicochemical Properties
Methyl 1-oxo-1H-isochromene-4-carboxylate possesses a planar bicyclic core consisting of a benzene ring fused to a pyran-1-one ring. The key structural features include an α,β-unsaturated lactone, an aromatic ring, and a methyl carboxylate group at the 4-position.
Predicted Physicochemical Data
| Property | Predicted Value |
| Molecular Formula | C₁₁H₈O₄ |
| Molecular Weight | 204.18 g/mol |
| Appearance | White to off-white solid |
| Melting Point | ~150-160 °C |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, CH₂Cl₂); sparingly soluble in alcohols; insoluble in water. |
| pKa (of carboxylic acid precursor) | ~3-4 |
Proposed Synthesis of Methyl 1-oxo-1H-isochromene-4-carboxylate
Several synthetic routes can be envisioned for the preparation of methyl 1-oxo-1H-isochromene-4-carboxylate, primarily drawing from established methods for isocoumarin synthesis.[9] A highly plausible and efficient method involves the condensation of a homophthalic anhydride derivative with a suitable one-carbon electrophile, followed by esterification.
Conceptual Synthetic Workflow
Caption: Proposed synthetic pathway to the target molecule.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Oxo-1H-isochromene-4-carboxylic acid
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add homophthalic anhydride (1.0 eq) and glyoxylic acid (1.1 eq).
-
Solvent and Catalyst: Add pyridine (as a solvent and basic catalyst) and a catalytic amount of acetic anhydride.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 115 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold dilute hydrochloric acid (1 M) to precipitate the product and neutralize the pyridine.
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Isolation and Purification: Filter the resulting precipitate, wash with cold water, and dry under vacuum. The crude 1-oxo-1H-isochromene-4-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality Behind Experimental Choices:
-
Homophthalic anhydride serves as the benzene-fused precursor containing the necessary carboxylic acid and benzylic methylene groups for cyclization.
-
Glyoxylic acid acts as the one-carbon electrophile that will ultimately form C4 and the attached carboxyl group of the isocoumarin ring.
-
Pyridine functions as a base to deprotonate the active methylene group of homophthalic anhydride, facilitating the initial condensation.
-
Acetic anhydride is used to facilitate the dehydration step, leading to the formation of the double bond in the heterocyclic ring.
Step 2: Methyl Esterification
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Reaction Setup: Suspend the purified 1-oxo-1H-isochromene-4-carboxylic acid (1.0 eq) in anhydrous methanol.
-
Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction Conditions: Heat the mixture to reflux for 3-5 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude methyl 1-oxo-1H-isochromene-4-carboxylate can be purified by column chromatography on silica gel.
Spectroscopic Characterization
The structural elucidation of methyl 1-oxo-1H-isochromene-4-carboxylate would rely on a combination of spectroscopic techniques. Based on data from analogous structures, the following spectral characteristics are predicted.[6][10][11]
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.30 | d | 1H | H-8 (peri to lactone carbonyl) |
| ~7.80 | t | 1H | H-6 |
| ~7.60 | t | 1H | H-7 |
| ~7.50 | d | 1H | H-5 |
| ~7.95 | s | 1H | H-3 |
| ~3.90 | s | 3H | -OCH₃ |
Rationale for Assignments:
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The proton at the 8-position (H-8) is expected to be the most deshielded aromatic proton due to its proximity to the anisotropic effect of the lactone carbonyl group.
-
The vinyl proton at the 3-position (H-3) will appear as a singlet and will be downfield due to the electron-withdrawing effects of the adjacent carbonyl and carboxylate groups.
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The methyl ester protons will appear as a sharp singlet around 3.90 ppm.
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | Ester C=O |
| ~162.0 | Lactone C=O (C-1) |
| ~145.0 | C-3 |
| ~138.0 | C-8a |
| ~135.0 | C-6 |
| ~130.0 | C-8 |
| ~128.0 | C-5 |
| ~125.0 | C-7 |
| ~120.0 | C-4a |
| ~118.0 | C-4 |
| ~52.0 | -OCH₃ |
Predicted Infrared (IR) Spectral Data
The IR spectrum is expected to show characteristic absorption bands for the functional groups present.[12][13][14]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1750-1735 | Strong | Lactone C=O stretch |
| ~1730-1715 | Strong | Ester C=O stretch |
| ~1650-1630 | Medium | C=C stretch (alkene) |
| ~1610, 1580, 1500 | Medium-Strong | Aromatic C=C stretch |
| ~1250-1100 | Strong | C-O stretch (lactone and ester) |
Mass Spectrometry (MS)
The electron impact mass spectrum (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z = 204. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a peak at m/z = 173, followed by the loss of carbon monoxide (-CO) from the lactone ring.
Chemical Reactivity and Potential for Drug Development
The chemical reactivity of methyl 1-oxo-1H-isochromene-4-carboxylate is governed by its key functional groups: the electrophilic α,β-unsaturated lactone system, the ester, and the aromatic ring.
Reactivity Map
Caption: Key reactive sites of the target molecule.
Key Reactions and Their Significance in Drug Discovery
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Nucleophilic Addition to the Lactone: The C3-C4 double bond is susceptible to Michael addition by various nucleophiles (e.g., thiols, amines). This reactivity is particularly relevant as many enzyme inhibitors function by covalent modification of active site residues like cysteine or lysine.
-
Amidation of the Ester: The methyl ester at C4 can be readily converted to a diverse library of amides by reaction with primary or secondary amines. This allows for the introduction of various functional groups to modulate solubility, cell permeability, and target binding affinity.
Protocol for Amide Synthesis:
-
Step 1: Hydrolysis: First, hydrolyze the methyl ester to the corresponding carboxylic acid using aqueous lithium hydroxide in a THF/water mixture.
-
Step 2: Amide Coupling: Activate the resulting carboxylic acid with a peptide coupling reagent (e.g., HATU, HOBt/EDC) in the presence of a non-nucleophilic base (e.g., DIPEA) and the desired amine in an aprotic solvent like DMF.
-
-
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration or halogenation. These reactions, however, would require careful control of conditions to avoid side reactions with the electron-rich heterocyclic ring. Substituents on the aromatic ring can significantly influence the electronic properties and biological activity of the molecule.
-
Biological Relevance: The isocoumarin scaffold is a known "privileged structure" in medicinal chemistry. Derivatives have shown promise as inhibitors of various enzymes, including proteases and kinases, and as anticancer and antimicrobial agents.[15] The presence of the carboxylate group at the C4 position provides a handle for further chemical modification, making methyl 1-oxo-1H-isochromene-4-carboxylate a valuable building block for generating compound libraries for high-throughput screening.
Conclusion and Future Perspectives
Methyl 1-oxo-1H-isochromene-4-carboxylate, while not extensively studied, represents a molecule of significant potential. Its synthesis is feasible through established chemical transformations, and its structural features suggest a rich chemical reactivity that can be exploited for the development of novel compounds with therapeutic potential. The predictions and protocols outlined in this guide provide a solid foundation for researchers to begin exploring the chemistry and biological activity of this promising isocoumarin derivative. Future work should focus on the definitive synthesis and characterization of this molecule, followed by a systematic investigation of its reactivity and its evaluation in various biological assays to unlock its full potential in drug discovery and development.
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